Thiophene, 2-chloro-5-(phenylthio)-
CAS No.: 58042-61-8
Cat. No.: VC19570962
Molecular Formula: C10H7ClS2
Molecular Weight: 226.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58042-61-8 |
|---|---|
| Molecular Formula | C10H7ClS2 |
| Molecular Weight | 226.7 g/mol |
| IUPAC Name | 2-chloro-5-phenylsulfanylthiophene |
| Standard InChI | InChI=1S/C10H7ClS2/c11-9-6-7-10(13-9)12-8-4-2-1-3-5-8/h1-7H |
| Standard InChI Key | TXFWYVVOLFOSIB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)SC2=CC=C(S2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of Thiophene, 2-chloro-5-(phenylthio)- is defined by a planar thiophene ring system. The chlorine atom at position 2 and the phenylthio group (-SPh) at position 5 introduce significant electronic and steric effects, influencing both reactivity and stability. The sulfur atom in the thiophene ring contributes to the compound’s aromaticity, while the electron-withdrawing chlorine and electron-donating phenylthio group create a polarized electronic environment.
Key Structural Features:
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Aromatic System: The thiophene ring exhibits resonance stabilization, with delocalized π-electrons across the sulfur and carbon atoms.
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Substituent Effects: The chlorine atom increases electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions. The phenylthio group enhances solubility in nonpolar solvents and stabilizes intermediates via conjugation.
Table 1: Thermodynamic Properties of Related Thiophene Derivatives
| Compound | (cal/mol·K) | (cal/mol·K) | Temperature (K) | Reference |
|---|---|---|---|---|
| 2-Chlorothiophene | 49.978 | 33.325 | 298.15 | |
| Thiophene, 2-chloro-5-(phenylthio)- | N/A | N/A | N/A |
Note: Data for Thiophene, 2-chloro-5-(phenylthio)- remains underexplored in thermochemical studies, highlighting a research gap .
Synthesis and Optimization Strategies
The synthesis of Thiophene, 2-chloro-5-(phenylthio)- typically involves multistep routes leveraging nucleophilic aromatic substitution and cross-coupling reactions. A representative pathway, adapted from antileishmanial agent research, proceeds as follows :
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Thiophene-2-carbaldehyde Functionalization: Initial derivatization to introduce nitro or halogen groups.
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Thiadiazole Ring Formation: Cyclization with hydrazine derivatives under acidic conditions.
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Chlorination: Treatment with phosphorus oxychloride (POCl₃) to install the chlorine substituent.
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Phenylthio Group Incorporation: Reaction with thiophenol in dimethylformamide (DMF) at 60°C, catalyzed by potassium carbonate .
Critical Reaction Parameters:
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Solvent Selection: Dichloromethane and acetonitrile are preferred for their ability to dissolve aromatic intermediates.
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Yield Optimization: Reported yields range from 65% to 85%, depending on the purity of starting materials and reaction time .
Chemical Reactivity and Mechanistic Insights
The compound’s reactivity is governed by the interplay between its substituents and the thiophene ring’s electronic structure. Key reactions include:
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at position 2 is susceptible to displacement by nucleophiles such as amines or alkoxides, forming derivatives with modified biological activity.
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Electrophilic Substitution: The phenylthio group directs electrophiles to the para position relative to the sulfur atom, enabling functionalization for material science applications.
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Oxidative Transformations: The sulfur atom in the thiophene ring can undergo oxidation to sulfoxide or sulfone derivatives, altering physicochemical properties.
Mechanistic Example:
In antileishmanial studies, derivatives of Thiophene, 2-chloro-5-(phenylthio)- exhibit activity by inhibiting parasitic enzymes through sulfur-mediated hydrogen bonding and π-π stacking interactions .
Applications in Scientific Research
Medicinal Chemistry
Derivatives of this compound have shown promise as antileishmanial agents. For instance, methylimidazole-containing analogs demonstrated IC₅₀ values of 11.2 µg/mL against Leishmania major promastigotes, outperforming the standard drug Glucantime by >4-fold .
Material Science
The compound’s conjugated system and sulfur content make it a candidate for organic semiconductors and photovoltaic materials. Research highlights its role in synthesizing conductive polymers with tunable bandgaps.
Stability and Reactivity Under Environmental Conditions
Stability studies indicate that Thiophene, 2-chloro-5-(phenylthio)- degrades under prolonged UV exposure, forming chlorinated byproducts. Thermal analysis reveals decomposition above 200°C, necessitating storage in inert atmospheres.
Table 2: Stability Profile
| Condition | Observation | Reference |
|---|---|---|
| UV Light (254 nm) | Decomposition to chlorinated derivatives | |
| Temperature >200°C | Thermal decomposition |
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